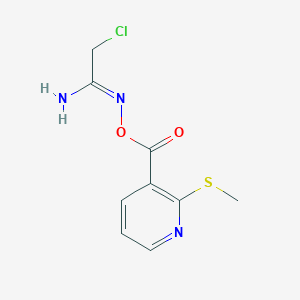
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester is a chemical compound with the molecular formula C8H7Cl2N3O2S. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid group, a methylthio group, and an azanyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinecarboxylic acid and 2-chloro-1-iminoethyl chloride.
Reaction with Methylthio Group: The 3-pyridinecarboxylic acid is reacted with a methylthio group under specific conditions to introduce the methylthio substituent.
Formation of Azanyl Ester: The intermediate product is then reacted with 2-chloro-1-iminoethyl chloride to form the azanyl ester.
The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azanyl ester group to an amine.
Substitution: The chlorine atom in the 2-chloro-1-iminoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Pyridinecarboxylic acid, 2-chloro-, (2-chloro-1-iminoethyl)azanyl ester
- 3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-bromo-1-iminoethyl)azanyl ester
Uniqueness
3-Pyridinecarboxylic acid, 2-(methylthio)-, (2-chloro-1-iminoethyl)azanyl ester is unique due to the presence of both the methylthio and azanyl ester groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
252914-63-9 |
|---|---|
分子式 |
C9H10ClN3O2S |
分子量 |
259.71 g/mol |
IUPAC名 |
[(Z)-(1-amino-2-chloroethylidene)amino] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClN3O2S/c1-16-8-6(3-2-4-12-8)9(14)15-13-7(11)5-10/h2-4H,5H2,1H3,(H2,11,13) |
InChIキー |
YQRICNFHGXHCRW-UHFFFAOYSA-N |
異性体SMILES |
CSC1=C(C=CC=N1)C(=O)O/N=C(/CCl)\N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)ON=C(CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




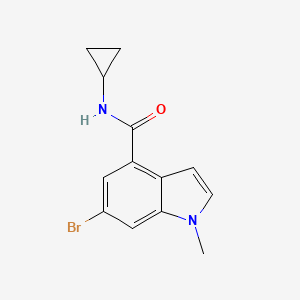

![17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12073418.png)

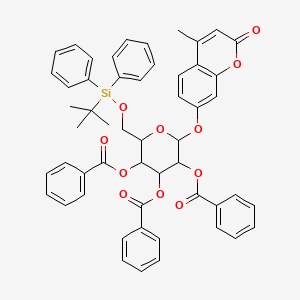
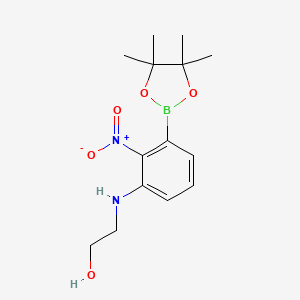



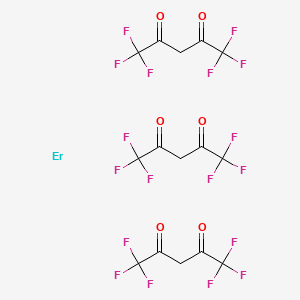
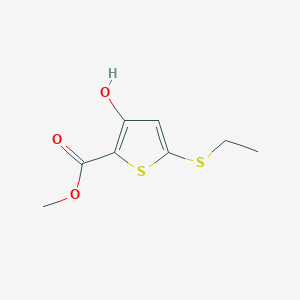
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
